molecular formula C18H11NO4 B14321637 5,7-dihydroxy-3-(quinolin-2-yl)-4H-chromen-4-one

5,7-dihydroxy-3-(quinolin-2-yl)-4H-chromen-4-one

Cat. No.: B14321637
M. Wt: 305.3 g/mol
InChI Key: HZPUWWOFRAOANA-UHFFFAOYSA-N
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Description

5,7-dihydroxy-3-(quinolin-2-yl)-4H-chromen-4-one: is a complex organic compound that belongs to the class of flavonoids. This compound is characterized by the presence of a chromenone core structure, which is fused with a quinoline moiety. The presence of hydroxyl groups at positions 5 and 7 of the chromenone ring contributes to its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-dihydroxy-3-(quinolin-2-yl)-4H-chromen-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Chromenone Core: The chromenone core can be synthesized through the cyclization of appropriate precursors, such as salicylaldehyde derivatives, under acidic or basic conditions.

    Introduction of the Quinoline Moiety: The quinoline moiety can be introduced through a Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds.

    Hydroxylation: The hydroxyl groups at positions 5 and 7 can be introduced through selective hydroxylation reactions using reagents such as hydrogen peroxide or other oxidizing agents.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the chromenone ring, potentially converting it to a hydroxyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents can be employed under appropriate conditions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Hydroxylated derivatives.

    Substitution: Functionalized aromatic compounds with various substituents.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential antioxidant and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.

    Industry: Used in the development of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 5,7-dihydroxy-3-(quinolin-2-yl)-4H-chromen-4-one involves its interaction with various molecular targets and pathways:

    Antioxidant Activity: The hydroxyl groups can scavenge free radicals, reducing oxidative stress.

    Enzyme Inhibition: The compound may inhibit specific enzymes involved in inflammatory pathways, contributing to its anti-inflammatory effects.

    DNA Interaction: Potential to intercalate with DNA, leading to anticancer effects by disrupting DNA replication and transcription.

Comparison with Similar Compounds

Similar Compounds

    5,7-dihydroxy-4H-chromen-4-one: Lacks the quinoline moiety, which may result in different biological activities.

    3-(quinolin-2-yl)-4H-chromen-4-one: Lacks the hydroxyl groups, potentially affecting its antioxidant properties.

    5,7-dihydroxy-2-(quinolin-2-yl)-4H-chromen-4-one: Similar structure but with different substitution patterns, leading to variations in chemical reactivity and biological effects.

Uniqueness

The unique combination of the chromenone core, quinoline moiety, and hydroxyl groups at specific positions makes 5,7-dihydroxy-3-(quinolin-2-yl)-4H-chromen-4-one a compound of interest for various scientific research applications. Its distinct structure contributes to its diverse chemical reactivity and potential therapeutic benefits.

Properties

Molecular Formula

C18H11NO4

Molecular Weight

305.3 g/mol

IUPAC Name

5,7-dihydroxy-3-quinolin-2-ylchromen-4-one

InChI

InChI=1S/C18H11NO4/c20-11-7-15(21)17-16(8-11)23-9-12(18(17)22)14-6-5-10-3-1-2-4-13(10)19-14/h1-9,20-21H

InChI Key

HZPUWWOFRAOANA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=N2)C3=COC4=CC(=CC(=C4C3=O)O)O

Origin of Product

United States

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